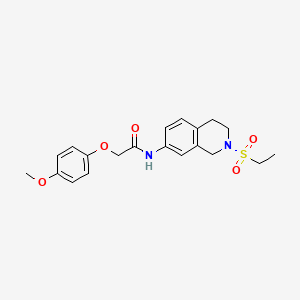

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-4-5-17(12-16(15)13-22)21-20(23)14-27-19-8-6-18(26-2)7-9-19/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXBXVXVAWUPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. The unique structural features of this compound suggest various mechanisms of action that may contribute to its therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.46 g/mol. The compound features an ethylsulfonyl group and a 4-methoxyphenoxy moiety attached to a tetrahydroisoquinoline core. This configuration may enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in neurotransmission. The tetrahydroisoquinoline structure is known for its interactions with dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This mechanism is particularly relevant in diseases where enzyme dysregulation plays a critical role.

Biological Activity and Pharmacological Studies

Recent pharmacological evaluations have highlighted several aspects of the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cell lines.

- Antidepressant-like Activity : Behavioral assays in animal models have shown that the compound produces antidepressant-like effects comparable to established antidepressants.

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in inflammatory diseases.

Data Summary Table

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Neuroprotection : A study involving cultured neuronal cells treated with the compound showed a significant reduction in cell death induced by oxidative stress agents. This suggests that the compound may protect against neurodegeneration associated with conditions like Alzheimer's disease.

- Behavioral Assessment in Rodents : In a forced swim test, rodents administered with the compound exhibited reduced immobility time compared to controls, indicating an antidepressant effect. This aligns with findings from other tetrahydroisoquinoline derivatives known for similar activities.

- Inflammation Model : In an experimental model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the tetrahydroisoquinoline core via cyclization under acidic conditions .

- Step 2: Introduction of the ethylsulfonyl group using sulfonation reagents (e.g., ethylsulfonyl chloride) in anhydrous solvents like dichloromethane .

- Step 3: Coupling the 4-methoxyphenoxyacetamide moiety via nucleophilic acyl substitution .

Critical Parameters:

- Temperature: Maintain <50°C during sulfonation to avoid side reactions .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .

- Purity Monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) to track intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify key protons (e.g., ethylsulfonyl CH₂ at δ 3.1–3.3 ppm, methoxy group at δ 3.8 ppm) and carbons (amide carbonyl at ~170 ppm) .

- HPLC-MS: Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

- FT-IR: Validate functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

Methodological Answer:

- Neuropharmacology: Test dopaminergic activity via radioligand binding assays (D₂/D₃ receptors) .

- Antimicrobial Screening: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors, COX-2) .

- Kinetic Studies: Perform time-resolved fluorescence assays to measure binding affinity (Kd) and dissociation rates .

- Pathway Analysis: Apply RNA-seq or Western blotting to identify downstream signaling pathways (e.g., MAPK/ERK) .

Q. How should contradictory results in biological activity across studies be addressed?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Computational Validation: Use quantum chemical calculations (e.g., DFT) to predict reactive sites and validate experimental outcomes .

- Meta-Analysis: Compare structural analogs (Table 1) to identify substituent-dependent trends .

Q. Table 1: Structural Analogs and Biological Activities

| Compound Substituents | Observed Activity | Reference |

|---|---|---|

| 4-Chlorophenoxy (vs. 4-methoxyphenoxy) | Enhanced antimicrobial | |

| Thiophene-carbonyl (vs. ethylsulfonyl) | Reduced neuroactivity |

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified phenoxy (e.g., 4-fluoro, 3-nitro) or sulfonyl groups (e.g., methylsulfonyl) .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

- In Silico ADMET Prediction: Apply SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Testing: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What advanced models are suitable for in vivo toxicity assessment?

Methodological Answer:

- Rodent Studies: Administer doses (10–100 mg/kg) to Wistar rats and monitor hepatic/kidney biomarkers (ALT, BUN) .

- Genotoxicity: Conduct Ames tests with S. typhimurium TA98/TA100 strains .

- Cardiotoxicity Screening: Use zebrafish embryos to assess heart rate abnormalities .

Q. How can analytical methods be validated to meet regulatory standards?

Methodological Answer:

- ICH Guidelines: Validate HPLC methods for linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ .

- Cross-Validation: Compare NMR data with X-ray crystallography (if available) .

- Interlaboratory Reproducibility: Share samples with independent labs for blinded analysis .

Q. What computational tools are recommended for reaction optimization?

Methodological Answer:

- Reaction Path Search: Apply GRRM or AFIR methods to identify low-energy pathways .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .

- Kinetic Modeling: Use COPASI to simulate reaction networks and optimize yields .

Notes

- Evidence Usage: References are drawn from structurally analogous compounds and validated methodologies in the provided evidence.

- Data Tables: Included to highlight comparative SAR and analytical parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.